Praziquantel D11
Praziquantel D11
Praziquantel-d11 is intended for use as an internal standard for the quantification of praziquantel by GC- or LC-MS. Praziquantel is an anthelmintic agent. It is lethal to S. mansoni schistosomula and adults (LC50s = 0.68 and 0.03 mg/ml, respectively). Praziquantel (172 and 592 mg/kg) reduces worm burden in a mouse model of S. mansoni infection. Formulations containing praziquantel have been used in the treatment of schistosomiasis.
Praziquantel D11 is the deuterium labeled Praziquantel, which is an anthelmintic.
Praziquantel D11 is the deuterium labeled Praziquantel, which is an anthelmintic.
Brand Name:
Vulcanchem
CAS No.:
1246343-36-1
VCID:
VC0002287
InChI:
InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/i1D2,2D2,3D2,7D2,8D2,15D
SMILES:
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Molecular Formula:
C19H24N2O2
Molecular Weight:
323.5 g/mol
Praziquantel D11
CAS No.: 1246343-36-1
Cat. No.: VC0002287
Molecular Formula: C19H24N2O2
Molecular Weight: 323.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Praziquantel-d11 is intended for use as an internal standard for the quantification of praziquantel by GC- or LC-MS. Praziquantel is an anthelmintic agent. It is lethal to S. mansoni schistosomula and adults (LC50s = 0.68 and 0.03 mg/ml, respectively). Praziquantel (172 and 592 mg/kg) reduces worm burden in a mouse model of S. mansoni infection. Formulations containing praziquantel have been used in the treatment of schistosomiasis. Praziquantel D11 is the deuterium labeled Praziquantel, which is an anthelmintic. |
|---|---|
| CAS No. | 1246343-36-1 |
| Molecular Formula | C19H24N2O2 |
| Molecular Weight | 323.5 g/mol |
| IUPAC Name | 2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
| Standard InChI | InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/i1D2,2D2,3D2,7D2,8D2,15D |
| Standard InChI Key | FSVJFNAIGNNGKK-DHCOBZMXSA-N |
| Isomeric SMILES | [2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H] |
| SMILES | C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 |
| Canonical SMILES | C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 |
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